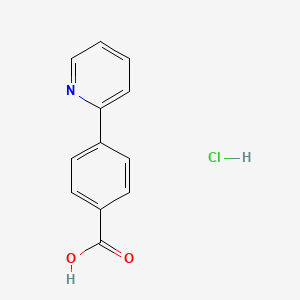

4-(2-Pyridyl)benzoic acid hydrochloride

Description

4-(2-Pyridyl)benzoic acid hydrochloride is a benzoic acid derivative featuring a pyridyl substituent at the para position of the aromatic ring. The hydrochloride salt form enhances its aqueous solubility, making it valuable in synthetic chemistry and pharmaceutical applications . The pyridyl group contributes to π-π stacking and hydrogen-bonding interactions, which are critical in coordination chemistry and drug design.

Properties

CAS No. |

222986-74-5 |

|---|---|

Molecular Formula |

C12H10ClNO2 |

Molecular Weight |

235.66 g/mol |

IUPAC Name |

4-pyridin-2-ylbenzoic acid;hydrochloride |

InChI |

InChI=1S/C12H9NO2.ClH/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h1-8H,(H,14,15);1H |

InChI Key |

BMVYFDQFGGMZLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-(2-Pyridyl)benzoic Acid Hydrochloride

Industrially Favorable Preparation via Reduction of 4-(2-Pyridyl)benzonitrile

A notable method involves the reduction of the cyano group in 4-(2-pyridyl)benzonitrile to form intermediates that can be further processed to yield the target compound. This approach is advantageous due to the availability of inexpensive raw materials and the simplicity of the process.

Stepwise Reduction Process

Step 1: Formation of Aldehyde Hydrazone Intermediate

The cyano group of 4-(2-pyridyl)benzonitrile is reduced in the presence of hydrazine to form an aldehyde hydrazone intermediate. This reaction is typically carried out in acetic acid under nitrogen atmosphere with Raney nickel as a catalyst.

Step 2: Reduction to 4-(2-Pyridyl)benzyl Hydrazine

The aldehyde hydrazone intermediate is further reduced, often by palladium-carbon-catalyzed transfer hydrogenation, to yield 4-(2-pyridyl)benzyl hydrazine, a key intermediate toward the hydrochloride salt.

One-Pot Synthesis Approach

An innovative one-pot synthesis has been developed where the cyano group is directly reduced to 4-(2-pyridyl)benzyl hydrazine in a single reaction vessel, significantly simplifying the process and reducing costs.

Reaction Conditions and Catalysts

-

- Raney nickel for cyano group reduction.

- Palladium on carbon for transfer hydrogenation (optional in one-pot processes).

-

- Acetic acid as solvent.

- Nitrogen atmosphere to prevent oxidation.

-

- Ambient temperature reactions, typically 5 hours.

- Hydrogen exchange cycles to ensure catalyst activation.

Detailed Experimental Data and Yields

The following table summarizes key experimental data from a representative synthesis of 4-(2-pyridyl)benzyl hydrazine intermediates, which are precursors to the hydrochloride salt.

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-(2-pyridyl)benzonitrile (98% purity) 91.3 g | Hydrazine (tert-butyloxycarbonyl hydrazine), Raney nickel catalyst, acetic acid, N2 atmosphere, 5 h at RT | 2-[4-(2'-pyridyl)benzylidene]hydrazine carboxylic acid tert-butyl ester | 80.3 | Raney nickel reused after filtration |

| 2 | Aldehyde hydrazone intermediate | Palladium-carbon catalyzed transfer hydrogenation (optional) | 4-(2-pyridyl)benzyl hydrazine | Not specified | One-pot method can bypass this step |

RT = Room Temperature

Related Synthetic Routes and Intermediates

The preparation of this compound can also involve coupling reactions starting from 2-chloropyridine and chlorophenyl nitrile derivatives using nickel catalysis (e.g., Nickel Bromide-2,2'-dipyridyl system). This method is industrially viable but requires careful catalyst management.

Summary of Preparation Method Analysis

| Aspect | Description |

|---|---|

| Starting Materials | 4-(2-pyridyl)benzonitrile, hydrazine derivatives, acetic acid |

| Catalysts | Raney nickel, optionally palladium on carbon |

| Reaction Environment | Nitrogen atmosphere, ambient temperature |

| Process Type | Two-step reduction or one-pot synthesis |

| Industrial Suitability | High, due to cost-effective catalysts and avoidance of Grignard reagents |

| Yield | Approximately 80% for intermediate formation |

| Advantages | Simple, inexpensive, scalable, avoids expensive catalysts and complex reagents |

| Limitations | Requires careful control of reduction steps and catalyst recovery |

Chemical Reactions Analysis

Types of Reactions: 4-(2-Pyridyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the aromatic rings.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens, alkylating agents, and nucleophiles

Major Products: The major products formed from these reactions include various substituted pyridylbenzoic acids and their derivatives, which can be further utilized in organic synthesis and material science .

Scientific Research Applications

4-(2-Pyridyl)benzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Pyridyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and cellular signaling

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs, their molecular properties, and applications:

Key Research Findings

Solubility and Bioavailability

- The hydrochloride salt form universally enhances aqueous solubility across analogs, critical for bioavailability and reaction efficiency in polar solvents .

Pharmacological Relevance

- 4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic acid hydrochloride (Dazoxiben) directly inhibits thromboxane synthase, demonstrating how substituent choice (imidazole vs. pyridine) tailors biological activity .

- Piperidine-containing analogs (e.g., 4-(2-Piperidinoethoxy)benzoic acid hydrochloride) exhibit higher basicity than pyridyl derivatives, influencing receptor binding in neurological targets .

Contrasting Electronic and Steric Effects

- Pyridyl vs. Piperidino Groups: Pyridine’s weak basicity (pKa ~5) contrasts with piperidine’s stronger basicity (pKa ~11), affecting protonation states under physiological conditions .

- Imidazole vs. Pyridine : The imidazole ring’s dual hydrogen-bonding capacity enhances interactions with enzymatic active sites, as seen in Dazoxiben’s mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.